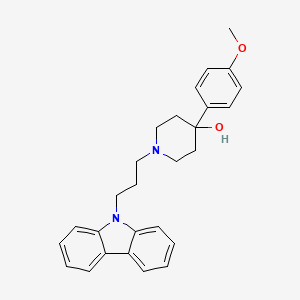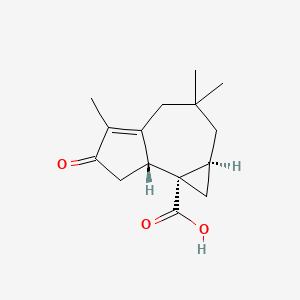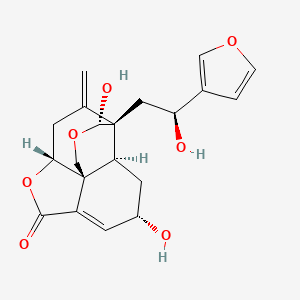
Plaunol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plaunol D is a member of oxanes.
Aplicaciones Científicas De Investigación
1. Biocatalysis
Phospholipase D (PLD) from plants and microorganisms is utilized as a biocatalyst in the transformation of phospholipids and their analogs. This application spans both laboratory and industrial scales. Recent studies have provided insights into the structural basis and catalytic mechanism of PLD, enhancing its use in biocatalysis (Ulbrich-hofmann et al., 2005).
2. Material Science
In material science, pulsed laser deposition (PLD) techniques are employed for depositing thin films, like pure and Al-doped ZnO films, on various substrates. This method is critical for determining properties like band gap energy and electron mobility, essential in semiconductor and optics research (Shan & Yu, 2004); (Kaidashev et al., 2003).
3. Biomedical Engineering
PLD is crucial in biomedical engineering for creating biosynthetic materials like PluronicF127 fibrinogen-based hydrogels. These materials are significant in 3-D cell encapsulation and tissue engineering, offering bioactive properties and structural advantages (Shachaf, Gonen-Wadmany, & Seliktar, 2010).
4. Nanobiocatalysis
In nanobiocatalysis, PLD is effectively immobilized on ZnO nanowires/macroporous SiO2 composite supports for the synthesis of phosphatidylserine, showcasing high activity and stability, which is significant for industrial biocatalysis applications (Li et al., 2018).
5. Photodetectors and Electronics
PLD-grown 2D materials are explored for high-performance photodetectors, proving crucial in developing advanced electronic devices. The versatility of PLD in synthesizing various materials makes it a key technique in electronics research (Yao, Zheng, & Yang, 2019).
Propiedades
Número CAS |
66302-50-9 |
|---|---|
Nombre del producto |
Plaunol D |
Fórmula molecular |
C20H22O7 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(1R,2S,4S,9R,12S,13S)-12-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-4,13-dihydroxy-11-methylidene-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadec-5-en-7-one |
InChI |
InChI=1S/C20H22O7/c1-10-4-16-20-9-26-18(24)19(10,7-14(22)11-2-3-25-8-11)15(20)6-12(21)5-13(20)17(23)27-16/h2-3,5,8,12,14-16,18,21-22,24H,1,4,6-7,9H2/t12-,14+,15-,16-,18+,19-,20+/m1/s1 |
Clave InChI |
PNFZVLPHKKVBRI-NZMLQMEOSA-N |
SMILES isomérico |
C=C1C[C@@H]2[C@]34CO[C@@H]([C@]1([C@H]3C[C@@H](C=C4C(=O)O2)O)C[C@@H](C5=COC=C5)O)O |
SMILES |
C=C1CC2C34COC(C1(C3CC(C=C4C(=O)O2)O)CC(C5=COC=C5)O)O |
SMILES canónico |
C=C1CC2C34COC(C1(C3CC(C=C4C(=O)O2)O)CC(C5=COC=C5)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




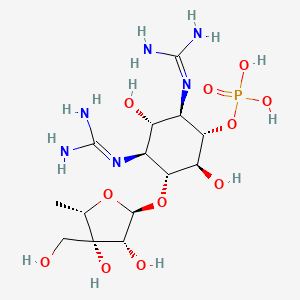
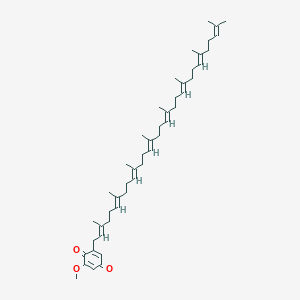
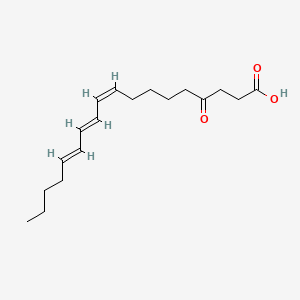
![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)


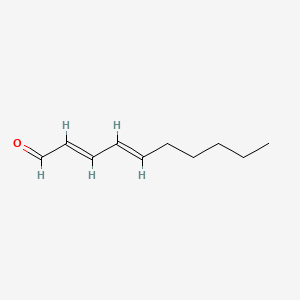
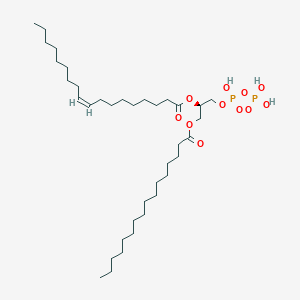
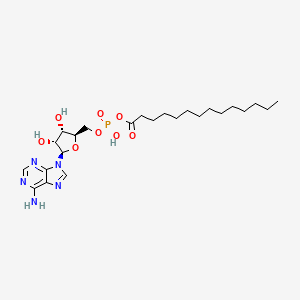
![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
